molecular formula C16H20N2OS B7505557 N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide

Numéro de catalogue B7505557
Poids moléculaire: 288.4 g/mol
Clé InChI: CKQKTIYXISRSQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3 has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.

Mécanisme D'action

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibits N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide depend on the specific disease or condition being studied. Some of the key effects observed in preclinical studies are:
1. Cancer: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in preclinical models of various cancers.
2. Diabetes: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
3. Alzheimer's disease: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Some of the advantages and limitations of using N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in lab experiments are:
Advantages:
1. Potent and selective inhibitor of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide.
2. Well-characterized in preclinical studies.
3. Can be used in a wide range of disease models.
Limitations:
1. Limited clinical data.
2. Limited information on pharmacokinetics and pharmacodynamics.
3. Limited information on potential drug interactions.

Orientations Futures

Some of the future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide are:
1. Clinical trials in various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibitors.
3. Investigation of potential drug interactions and toxicity.
4. Investigation of the role of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in other diseases and conditions.
Conclusion:
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a potent and selective inhibitor of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide that has therapeutic potential in a wide range of diseases. It has been extensively studied in preclinical models of cancer, diabetes, and Alzheimer's disease. While there is limited clinical data, N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a promising compound for further research and development.

Méthodes De Synthèse

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the coupling of a benzothiophene derivative with a piperidine derivative followed by N-methylation. The detailed synthesis method can be found in the literature.

Applications De Recherche Scientifique

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. Some of the key scientific research applications of this compound are:
1. Cancer: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibition has been shown to have anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and reducing tumor growth. N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been studied in preclinical models of various cancers, including breast, prostate, and colon cancer.
2. Diabetes: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been studied in preclinical models of type 2 diabetes.
3. Alzheimer's disease: N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibition has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease. N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been studied in preclinical models of Alzheimer's disease.

Propriétés

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-17-9-7-12(8-10-17)18(2)16(19)14-11-20-15-6-4-3-5-13(14)15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQKTIYXISRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.